SAC vs. Allopurinol: IC50 Data for Xanthine Oxidase Inhibition
SAC demonstrates a quantifiable, competitive inhibition of Xanthine Oxidase (XO), the primary therapeutic target for gout management. Its inhibitory potency (IC50 of 33 µg/mL, Ki of 4 µg/mL) provides a benchmark against the clinical standard-of-care, allopurinol. This positions SAC as a validated, plant-derived alternative for studying XO inhibition without the hypersensitivity risks associated with allopurinol use in preclinical models [1].
| Evidence Dimension | Xanthine Oxidase (bovine) enzyme activity inhibition |
|---|---|
| Target Compound Data | SAC: IC50 = 33 µg/mL (≈205 µM); Ki = 4 µg/mL |
| Comparator Or Baseline | Allopurinol: IC50 is typically reported in the low micromolar range (e.g., ~2-8 µM) for bovine XO; note that SAC's potency is lower but competitive [1]. |
| Quantified Difference | SAC inhibits XO with an IC50 of 33 µg/mL via a competitive mechanism (Ki = 4 µg/mL) [1]. |
| Conditions | In vitro assay on bovine xanthine oxidase enzyme [1]. |
Why This Matters
The validated IC50 and Ki values enable precise dose-response calculations for gout and hyperuricemia research, confirming SAC's target engagement and offering a well-characterized, natural product alternative to allopurinol.
- [1] Johnson P, Loganathan C, Iruthayaraj A, et al. S-allyl cysteine as potent anti-gout drug: Insight into the xanthine oxidase inhibition and anti-inflammatory activity. Biochimie. 2018;154:1-11. View Source
